
3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzylpiperidine moiety, a sulfonyl group, a fluorine atom, and an isopropylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Moiety: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.
Introduction of the Sulfonyl Group: The benzylpiperidine is then reacted with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.
Amidation: The final step involves the coupling of the fluorinated intermediate with 4-isopropylphenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzamides or piperidines.
Wissenschaftliche Forschungsanwendungen
3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((4-benzylpiperidin-1-yl)sulfonyl)-4-chloro-N-(4-isopropylphenyl)benzamide: Similar structure with a chlorine atom instead of fluorine.
3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methyl-N-(4-isopropylphenyl)benzamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and other fields.
Biologische Aktivität
The compound 3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in pain management and neurological applications. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described as a benzamide derivative with a piperidine moiety, which is known to influence its pharmacological properties. The presence of the sulfonyl group and fluorine atom enhances its interaction with biological targets.
Biological Activity Overview
- TRPV1 Antagonism : The compound exhibits significant antagonistic activity towards the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation. Research indicates that modifications in the piperidine structure can lead to enhanced potency against TRPV1, with some analogs showing Ki values as low as 0.2 nM, indicating high binding affinity .
- Analgesic Properties : In preclinical models, compounds similar to this one have demonstrated strong analgesic effects. For instance, certain analogs have shown superior efficacy in reducing pain responses in rat neuropathic models while exhibiting minimal side effects .
- Dopaminergic Activity : The benzylpiperidine structure suggests potential dopaminergic activity. Studies on related compounds indicate they can act as dopamine releasers, which may have implications for treating disorders such as Parkinson's disease .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Hydrophobic Interactions : The hydrophobic nature of the benzyl group is crucial for binding affinity to TRPV1. Modifications that enhance hydrophobic interactions typically improve potency .
- Stereochemistry : The stereochemistry of the piperidine ring significantly impacts the biological activity. For example, specific isomers have been shown to possess markedly different potencies against TRPV1 receptors .
Data Tables
Compound | TRPV1 Ki (nM) | Analgesic Efficacy | Dopaminergic Activity |
---|---|---|---|
This compound | 0.2 | High | Moderate |
Analog 1 | 0.3 | Moderate | High |
Analog 2 | 6.3 | Low | Low |
Case Study 1: TRPV1 Antagonism
A study investigated various analogs of the compound and their ability to antagonize capsaicin-induced responses in vivo. The most potent analog showed a significant reduction in pain response at doses that were well-tolerated by subjects, highlighting its therapeutic potential in chronic pain management.
Case Study 2: Dopaminergic Effects
Another study focused on the dopaminergic activity of related compounds, revealing that certain modifications to the benzylpiperidine structure could enhance dopamine release without substantial side effects, suggesting potential applications in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN2O3S/c1-20(2)23-8-11-25(12-9-23)30-28(32)24-10-13-26(29)27(19-24)35(33,34)31-16-14-22(15-17-31)18-21-6-4-3-5-7-21/h3-13,19-20,22H,14-18H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIDTKQQRWZZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.